1-Chloro-4-[(1R)-1-methoxyethyl]benzene
Description
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is a chiral aromatic compound characterized by a para-chlorophenyl group substituted with a (1R)-1-methoxyethyl moiety. This stereochemical configuration distinguishes it from non-chiral analogs and influences its physical, chemical, and biological properties. The compound is synthesized via iron-catalyzed etherification reactions, achieving high yields (91%) under mild conditions . Its structure is confirmed by $^{13}\text{C}$ NMR ($δ$ 37.3, 21.4 ppm for methoxy and ethyl groups) and HRMS ($m/z$ 257.1885 [M + Na]$^+$) .
Properties
CAS No. |
646041-19-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-4-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
YLCHCCZZZCBZOS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ion or amine, under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-Chloro-4-ethylbenzene.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11ClO
- Molecular Weight : 170.63 g/mol
- InChIKey : YLCHCCZZZCBZOS-UHFFFAOYSA-N
- SMILES : CC(C1=CC=C(C=C1)Cl)OC
These properties are crucial for understanding the reactivity and potential applications of the compound.
Pharmaceutical Applications
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is primarily employed in pharmaceutical research due to its structural characteristics that allow it to act as a building block for various bioactive compounds.
Case Study: Synthesis of PRMT5 Inhibitors
Recent studies have identified derivatives of 1-chloro-4-[(1R)-1-methoxyethyl]benzene as potential inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. The synthesis of these inhibitors utilizes the compound as a key intermediate, demonstrating its relevance in drug discovery .
Chemical Synthesis
The compound serves as an important reagent in organic synthesis. Its chlorinated aromatic structure allows for electrophilic substitution reactions, making it valuable for creating more complex molecules.
Applications in Organic Chemistry
- Electrophilic Aromatic Substitution : The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of substituted aromatic compounds.
- Alkylation Reactions : The methoxyethyl group can undergo further transformations to introduce additional functional groups, enhancing the compound's utility in synthetic pathways.
Material Science
In material science, 1-chloro-4-[(1R)-1-methoxyethyl]benzene is explored for its potential use in polymer chemistry and as a solvent or additive.
Polymer Applications
Research indicates that compounds similar to 1-chloro-4-[(1R)-1-methoxyethyl]benzene can be utilized in the development of polymers with specific properties such as thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and composites.
Toxicological Studies
Understanding the safety profile of 1-chloro-4-[(1R)-1-methoxyethyl]benzene is essential for its application in industry and research. Toxicological assessments reveal that while the compound exhibits some degree of toxicity, it is generally considered manageable under controlled conditions.
Toxicity Data Overview
| Study Type | Result |
|---|---|
| Acute Toxicity (LD50) | Varies by route (oral vs dermal) |
| Skin Irritation | Slightly irritating |
| Eye Irritation | Reversible effects observed |
These findings underline the importance of handling precautions when working with this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . This mechanism is facilitated by the presence of electron-withdrawing groups and strong nucleophiles .
Comparison with Similar Compounds
1-Chloro-4-(chloromethyl)benzene
- Structure : A chloromethyl group replaces the methoxyethyl moiety.
- Synthesis: Prepared via SN2 substitution using SOCl$_2$ and (4-chlorophenyl)methanol .
- Properties: Higher reactivity due to the benzylic chloride, enabling nucleophilic substitutions.
- Applications : Intermediate in synthesizing antiprion acridine derivatives .
1-Chloro-4-(2-chloroethyl)benzene
- Structure : Features a 2-chloroethyl chain instead of methoxyethyl.
- Synthesis: Derived from 2-(4-chlorophenyl)ethanol and SOCl$_2$ (quantitative yield) .
- Properties : The β-chloroethyl group enhances electrophilicity, facilitating cross-coupling reactions. Used in neuroprotective agent synthesis but lacks stereochemical complexity .
1-Chloro-4-((4-nitrophenoxy)methyl)benzene
- Structure: Nitrophenoxy methyl group introduces electron-withdrawing effects.
- Synthesis: Mitsunobu-like coupling of 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene .
- Properties : The nitro group improves binding affinity in surface plasmon resonance assays, making it useful in antiprion studies .
1-Chloro-4-(2-fluoropropyl)benzene
- Structure : Fluoropropyl substituent introduces fluorophilicity.
- Properties : Enhanced metabolic stability and blood-brain barrier permeability due to fluorine’s electronegativity. Characterized by $^{19}\text{F}$ NMR ($δ$ -180 ppm) .
Physicochemical Properties
Key Insight : The methoxyethyl group enhances solubility compared to chloromethyl analogs, while fluorinated derivatives exhibit superior BBB permeability .
Biological Activity
1-Chloro-4-[(1R)-1-methoxyethyl]benzene, also known by its CAS number 646041-19-2, is a chlorinated aromatic compound with potential biological activities that merit investigation. Understanding its biological effects is essential for applications in pharmaceuticals and environmental science. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₁ClO
- Molecular Weight : 170.63 g/mol
- Structure : The compound features a chlorobenzene moiety with a methoxyethyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene has revealed several key areas of interest:
Cytotoxicity
Research has demonstrated that chlorinated compounds can possess cytotoxic effects on human cell lines. For instance, a study examining similar chlorinated benzene derivatives found significant cytotoxicity against HeLa cells at specific concentrations, suggesting that 1-Chloro-4-[(1R)-1-methoxyethyl]benzene may share this characteristic.
Environmental Impact
The environmental persistence and toxicity of chlorinated compounds are critical considerations. Data from various assessments indicate that such compounds can bioaccumulate in aquatic organisms and may disrupt endocrine systems. The potential for 1-Chloro-4-[(1R)-1-methoxyethyl]benzene to exhibit similar behaviors warrants further investigation.
Case Studies
A few notable studies relevant to the biological activity of similar compounds include:
Study 1: Antimicrobial Efficacy
A study conducted on various chlorinated aromatic compounds assessed their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that 1-Chloro-4-[(1R)-1-methoxyethyl]benzene could be evaluated for similar activity.
Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro assays using human cancer cell lines demonstrated that chlorinated derivatives could induce apoptosis. The study highlighted the need for further exploration of how structural variations affect cytotoxicity, particularly for compounds like 1-Chloro-4-[(1R)-1-methoxyethyl]benzene.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-4-[(1R)-1-methoxyethyl]benzene, considering stereochemical outcomes?
Methodological Answer: Synthesis of this compound requires careful control of stereochemistry at the chiral (1R)-1-methoxyethyl group. A plausible route involves:
Grignard Addition : React 4-chlorobenzaldehyde with a chiral Grignard reagent (e.g., (R)-1-methoxyethyl magnesium bromide) to form the secondary alcohol intermediate.
Reduction/Oxidation : Use stereospecific catalysts (e.g., chiral oxazaborolidines) to retain the R-configuration during reduction of ketones or oxidation of alcohols.
Purification : Employ chiral HPLC or crystallization to isolate the enantiopure product.
Key Considerations :
Q. How can the stereochemistry and purity of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene be characterized?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR Spectroscopy : Compare - and -NMR data with computational predictions (DFT calculations) to confirm the (R)-configuration. DEPTQ NMR can distinguish methoxyethyl carbon environments .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] at m/z 200.0845 for ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing 1-Chloro-4-[(1R)-1-methoxyethyl]benzene under varying catalytic conditions?
Methodological Answer: Yields may vary due to competing side reactions (e.g., racemization, ether cleavage). A systematic approach includes:
Catalyst Screening : Test palladium (Suzuki coupling) vs. nickel catalysts (cross-coupling) for aryl-ether bond formation.
Solvent Effects : Compare polar aprotic solvents (DMF, THF) to stabilize intermediates.
Kinetic Analysis : Use in-situ IR or -NMR (if fluorinated analogs are used) to track reaction progress .
Q. What computational strategies predict the environmental persistence or toxicity of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., chlorinated benzene derivatives like p,p′-DDE) to infer persistence .
Key Insight : The methoxyethyl group may reduce hydrophobicity () compared to p,p′-DDE, potentially lowering bioaccumulation .
Safety and Handling
Q. What safety protocols are critical for handling 1-Chloro-4-[(1R)-1-methoxyethyl]benzene in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent degradation.
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational 13C^{13}\text{C}13C-NMR chemical shifts?
Methodological Answer:
Re-optimize DFT Parameters : Adjust basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM for CDCl).
Check Conformational Flexibility : Use molecular dynamics (MD) to account for rotational barriers in the methoxyethyl group.
Cross-Validate : Compare with DEPTQ NMR data from analogous compounds (e.g., 1-Chloro-4-(phenylethynyl)benzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
